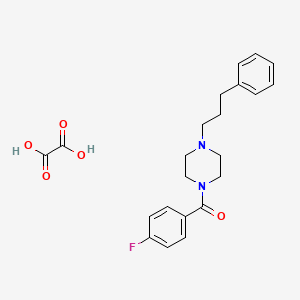
1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate, also known as 4-FPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been reported to have a range of biological effects, including antidepressant, anxiolytic, and antipsychotic properties.
作用机制
The exact mechanism of action of 1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and a dopamine D2 receptor antagonist. This dual action may contribute to its anxiolytic, antidepressant, and antipsychotic effects. Additionally, it has been suggested that 1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate may modulate the activity of the glutamate system, which is involved in various neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate can modulate the levels of various neurotransmitters, including serotonin, dopamine, and glutamate, in the brain. It has also been reported to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and cognitive function. Additionally, 1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate has been shown to reduce the levels of inflammatory cytokines in the brain, which may contribute to its antidepressant and neuroprotective effects.
实验室实验的优点和局限性
One of the advantages of using 1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate in lab experiments is its relatively low toxicity compared to other psychoactive compounds. It also has a relatively high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders. However, its limited solubility in water and other solvents can make it challenging to work with in certain experiments.
未来方向
There are several future directions for research on 1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate. One area of interest is its potential as a cognitive enhancer, particularly in the treatment of cognitive deficits associated with schizophrenia and other neurological disorders. Another area of research is the development of more potent and selective analogs of 1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate with improved pharmacokinetic properties. Additionally, the role of 1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate in modulating the activity of the glutamate system and its potential neuroprotective effects warrant further investigation.
合成方法
The synthesis of 1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate involves the reaction of 4-fluorobenzoyl chloride with 3-phenylpropylpiperazine in the presence of a base. The resulting compound is then converted to the oxalate salt form through a reaction with oxalic acid. The purity and yield of the synthesized compound can be improved through various purification techniques, such as recrystallization and column chromatography.
科学研究应用
1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate has been extensively studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and schizophrenia. It has been reported to have anxiolytic and antidepressant effects in animal models, and its antipsychotic properties have been demonstrated in a rat model of schizophrenia. Moreover, its potential as a cognitive enhancer has also been investigated.
属性
IUPAC Name |
(4-fluorophenyl)-[4-(3-phenylpropyl)piperazin-1-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O.C2H2O4/c21-19-10-8-18(9-11-19)20(24)23-15-13-22(14-16-23)12-4-7-17-5-2-1-3-6-17;3-1(4)2(5)6/h1-3,5-6,8-11H,4,7,12-16H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHIURJTYKJFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)-[4-(3-phenylpropyl)piperazin-1-yl]methanone;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one](/img/structure/B4882915.png)
![N-(4-bromo-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B4882926.png)
![N-[4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B4882931.png)
![N-[4-(aminosulfonyl)phenyl]-2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4882938.png)
![1-allyl-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4882943.png)
![1-(3-chlorophenyl)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4882955.png)

![3-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4882970.png)
![N~1~-butyl-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4882974.png)
![10-acetyl-11-[4-(dimethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4882982.png)

![2-chloro-5-(5-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4882999.png)
![3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone](/img/structure/B4883002.png)
